molecular formula C24H27N3O3S B3292392 N-(4-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide CAS No. 878053-01-1

N-(4-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

Cat. No.: B3292392
CAS No.: 878053-01-1
M. Wt: 437.6 g/mol
InChI Key: SYEJUUDTVWILGI-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide is a synthetic indole derivative characterized by a 4-methoxyphenyl acetamide group, a sulfanyl linker, and a piperidinyl ethyl substituent on the indole core. This article compares its structural and functional properties with similar compounds, focusing on substituent effects, linker groups, and pharmacological relevance.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-30-19-11-9-18(10-12-19)25-23(28)17-31-22-15-27(21-8-4-3-7-20(21)22)16-24(29)26-13-5-2-6-14-26/h3-4,7-12,15H,2,5-6,13-14,16-17H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYEJUUDTVWILGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Features and Pharmacological Profiles of Analogs

Compound Name Molecular Formula Key Substituents/Modifications Pharmacological Target/Activity Evidence ID
Target Compound : N-(4-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide Not explicitly provided - 4-Methoxyphenyl acetamide
- Sulfanyl linker
- Piperidinyl ethyl group
Not reported in evidence N/A
N-(4-Fluorobenzyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide C24H26FN3O2S - 4-Fluorobenzyl (vs. 4-methoxyphenyl)
- Sulfanyl linker
Not reported, but fluorinated analogs often enhance lipophilicity
2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide C26H23ClN4O3 - 5-Methoxy, 2-methyl indole
- Pyridinyl ethyl acetamide
Protozoan sterol 14α-demethylase inhibitor (antimicrobial)
AM630 : [6-iodo-2-methyl-1-(2-morpholin-4-yl-ethyl)-1H-indol-3-yl]-(4-methoxyphenyl)methanone C23H24IN3O3 - Iodo, methyl indole
- Morpholinyl ethyl group
Cannabinoid receptor antagonist
LY303870 : (R)-1-[N-(2-methoxybenzyl)acetylamino]-3-(1H-indol-3-yl)-2-[N-(2-(4-piperidinylpiperidin-1-yl)acetyl)amino]propane C32H43N5O4 - Methoxybenzyl group
- Piperidinyl-piperidinyl acetyl
Neurokinin-1 (NK-1) receptor antagonist
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide C20H20N2O4 - Ethyl, 5-methoxy indole
- Oxo linker (vs. sulfanyl)
Not reported; structural dye analog

Detailed Analysis of Structural and Functional Differences

Substituent Effects on Bioactivity and Physicochemical Properties

  • 4-Methoxyphenyl vs. Halogenated Benzyl Groups :
    The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-fluorobenzyl group in ’s analog. Fluorine increases lipophilicity and metabolic stability, while methoxy enhances solubility via hydrogen bonding .
  • Indole Core Modifications :
    The 5-methoxy and 2-methyl groups in ’s compound likely improve steric hindrance and binding to sterol demethylase, whereas the target compound’s unmodified indole may favor flexibility for alternative targets .

Linker Group Variations

  • Sulfanyl (S–) vs. Oxo (C=O) Linkers: The sulfanyl group in the target compound may confer resistance to enzymatic hydrolysis compared to oxo linkers (e.g., ).

Amine Group Comparisons

  • Piperidinyl vs. Morpholinyl/Pyridinyl Groups: The piperidinyl ethyl group in the target compound offers moderate basicity and lipophilicity. The pyridinyl ethyl group in introduces aromaticity, which may enhance π-π stacking in enzyme active sites .

Pharmacological Implications

  • Receptor Selectivity :
    LY303870 () demonstrates that piperidine-containing chains enable high-affinity NK-1 receptor binding. The target compound’s simpler piperidinyl ethyl group may retain selectivity but with reduced potency due to shorter chain length .
  • Antimicrobial Potential: ’s compound highlights the importance of halogenated and heteroaromatic groups in targeting microbial enzymes. The target compound lacks such groups, suggesting divergent applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-methoxyphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

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